(1-Benzylpyrrolidine-3,4-diyl)dimethanol
Overview
Description
(1-Benzylpyrrolidine-3,4-diyl)dimethanol, also known as BPDM, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and has a molecular formula of C10H17NO2. BPDM is an important building block for the synthesis of a variety of organic molecules, as well as a key reagent for the synthesis of a variety of biologically active compounds. In addition, BPDM has been used in a wide range of scientific research applications, including drug discovery, biochemistry, and molecular biology.
Scientific Research Applications
1. Use in Synthesis of Enantiopure Macrocyclic Polyesters
(3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine 1, a derivative of (1-Benzylpyrrolidine-3,4-diyl)dimethanol, has been utilized as a building block for synthesizing enantiopure macrocyclic polyesters. These polyesters have potential applications in various fields including material science and pharmaceuticals due to their unique chiral properties (Cicchi et al., 1998).
2. Inhibition Properties Against Xanthine Oxidase
Research on various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives, including those related to (1-Benzylpyrrolidine-3,4-diyl)dimethanol, revealed significant inhibition activities against xanthine oxidase (XO). This is particularly relevant for the development of treatments for diseases like gout, where XO activity plays a critical role (Yagiz et al., 2021).
3. Role in Supramolecular Chemistry and Microporous Materials
Studies involving benzylpyrrolidine, a related compound, have shown its effectiveness in directing the synthesis of microporous materials like aluminophosphates. These materials have vast applications in catalysis, gas storage, and as molecular sieves. The structure-directing effect of these compounds is crucial for developing new materials with specific porosity and functionality (Gómez-Hortigüela et al., 2004).
4. Development of Chiral Organogels
(1-Benzylpyrrolidine-3,4-diyl)dimethanol has been explored for its role in the formation of chiral organogels. These gels, formed in both polar and apolar solvents, exhibit unique properties like enantiomeric discrimination and potential for self-sorting processes. This aspect is particularly interesting for the development of functionalized chiral architectures in materials science (Cicchi et al., 2010).
5. Synthesis of Antineoplastic Compounds
The compound has been used in the synthesis of 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), demonstrating significant antineoplastic activity. This highlights its potential application in developing new cancer treatments (Lalezari & Schwartz, 1988).
6. Advancements in Metal-Incorporated Resins
Research involving the synthesis of metal-incorporated resins, which included (4-aminobenzene-1,3-diyl)dimethanol, a structurally related compound, showcased its potential for antimicrobial and thermal applications. Such resins can be utilized in medical devices, biomaterials, and antifouling coatings (Nishat et al., 2011).
properties
IUPAC Name |
[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFKLRXUZKUZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidine-3,4-diyl)dimethanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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